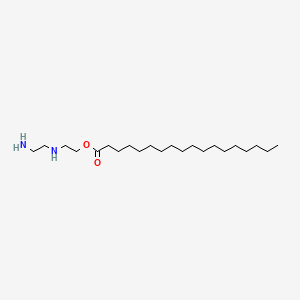
4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide typically involves the reaction of appropriate phosphorochloridates with salicyl alcohol derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted benzodioxaphosphorins .
Wissenschaftliche Forschungsanwendungen
4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in phosphorylation and phosphitylation reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the synthesis of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
- 2-Phenoxy-4H-1,3,2-benzodioxaphosphorin-2-oxide
- 4H-1,3,2-Benzodioxaphosphorin, 2-methoxy-, 2-oxide
Comparison: 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide is unique due to its butyl substituent, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the butyl group can influence the compound’s solubility, stability, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
142840-28-6 |
|---|---|
Molekularformel |
C11H15O3P |
Molekulargewicht |
226.21 g/mol |
IUPAC-Name |
2-butyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C11H15O3P/c1-2-3-8-15(12)13-9-10-6-4-5-7-11(10)14-15/h4-7H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
QNAKGLGMFWWBPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP1(=O)OCC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
